6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a piperidine-1-sulfonyl group in its structure makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:
Sulfonylation: The piperidine-1-sulfonyl group is introduced through sulfonylation reactions using piperidine and sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Similar structure with a chlorine atom instead of bromine.
6-fluoro-3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Contains a fluorine atom instead of bromine.
3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Lacks the halogen atom.
Uniqueness
6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
6-bromo-3-piperidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIFAUWSNVLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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